molecular formula C21H20N4O3S B2534317 N-[(3-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide CAS No. 946331-98-2

N-[(3-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide

Cat. No. B2534317
CAS RN: 946331-98-2
M. Wt: 408.48
InChI Key: PRDFNKLCWPSPRB-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
BenchChem offers high-quality N-[(3-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques

    Research has been conducted on the synthesis and characterization of related compounds. For instance, Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, indicating methods of creating similar complex compounds (Hassan, Hafez, & Osman, 2014).

  • Structural Analysis

    Kumara et al. (2018) synthesized a novel pyrazole derivative and analyzed its structure using various spectroscopic methods, showcasing the importance of structural analysis in understanding such compounds (Kumara, Kumar, Kumar, & Lokanath, 2018).

Pharmaceutical Applications

  • Cytotoxicity and Anticancer Properties

    The cytotoxicity of pyrazole derivatives, which are structurally related to the compound , has been explored for their potential use in cancer treatment. Hassan, Hafez, and Osman (2014) screened their synthesized compounds for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, suggesting a potential application in anticancer therapies (Hassan, Hafez, & Osman, 2014).

  • Antioxidant Properties

    In the context of lubricating oils, Amer et al. (2011) evaluated the antioxidant properties of synthesized thiazoles, a study that highlights the diverse potential applications of chemically similar compounds (Amer, Hassan, Moawad, & Shaker, 2011).

Molecular Interactions and Computational Studies

  • Docking and Computational Evaluation: Faheem (2018) conducted computational and pharmacological evaluations of heterocyclic derivatives for toxicity assessment and tumour inhibition, highlighting the role of computational methods in understanding the biological actions of such compounds (Faheem, 2018).

Material Science and Chemical Properties

  • Fungicidal Activities and Structure-Activity Relationship

    Lv et al. (2015) synthesized oxime ether derivatives containing 1-Aryl-3-Oxypyrazoles and studied their fungicidal activities, showcasing the application of such compounds in agriculture and material science (Lv et al., 2015).

  • Corrosion Inhibition

    Yadav et al. (2016) investigated pyranopyrazole derivatives as corrosion inhibitors for mild steel, demonstrating the practical applications of such compounds in industrial settings (Yadav, Gope, Kumari, & Yadav, 2016).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-28-16-9-5-6-14(10-16)11-22-20(26)21(27)23-19-17-12-29-13-18(17)24-25(19)15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDFNKLCWPSPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide

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